An In-depth Technical Guide to 3-Bromo-2-fluoroprop-1-ene (CAS 71155-23-2): Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-2-fluoroprop-1-ene (CAS 71155-23-2): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-2-fluoroprop-1-ene, a halogenated alkene of significant interest in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and potential applications of this versatile building block. The information presented herein is a synthesis of available data, expert analysis of analogous structures, and established chemical principles, designed to empower informed experimental design and application.
Compound Profile and Physicochemical Properties
3-Bromo-2-fluoroprop-1-ene, also known by its synonym 2-fluoroallyl bromide, is a unique trifunctional molecule incorporating an alkene, a fluorine atom, and a bromine atom.[1] This combination of features imparts a distinct reactivity profile, making it a valuable reagent for the introduction of the 2-fluoroallyl moiety in organic synthesis.
Structural and Identifying Information:
| Identifier | Value | Source |
| IUPAC Name | 3-bromo-2-fluoroprop-1-ene | [1] |
| CAS Number | 71155-23-2 | |
| Molecular Formula | C₃H₄BrF | [1][2] |
| Molecular Weight | 138.97 g/mol | [1][2] |
| Canonical SMILES | C=C(CBr)F | [1] |
| InChIKey | VUMRYHRCTVLGCK-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Data:
While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and comparison with related molecules.
| Property | Predicted Value | Notes |
| Boiling Point | ~85-95 °C | Estimated based on analogs like allyl bromide (70 °C) and the effect of fluorination. |
| Density | ~1.6 g/mL | Estimated based on the presence of bromine and fluorine. |
| Refractive Index | ~1.45 | Typical range for similar halogenated alkenes. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated solvents, hydrocarbons). | Expected behavior for a small, nonpolar organic halide. |
Spectroscopic Characterization: A Predictive Analysis
Detailed, publicly available spectra for 3-Bromo-2-fluoroprop-1-ene are limited. However, a robust prediction of its key spectral features can be made based on the analysis of its functional groups and data from analogous compounds.
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the vinylic and allylic protons.
-
Allylic Protons (-CH₂Br): A doublet is expected around δ 4.0-4.5 ppm. The chemical shift is influenced by the adjacent bromine atom. Coupling to the geminal fluorine atom across the double bond (a ⁴JHF coupling) would result in a doublet.
-
Vinylic Protons (=CH₂): Two distinct signals are anticipated in the δ 5.5-6.0 ppm region. These protons are diastereotopic and will appear as two separate multiplets due to geminal (²JHH), and coupling to the fluorine atom (³JHF).
¹³C NMR (Carbon-13 NMR)
Three distinct carbon signals are expected:
-
-CH₂Br: An upfield signal around δ 30-40 ppm.
-
=C(F)-: A downfield signal significantly influenced by the fluorine atom, likely appearing as a doublet due to one-bond carbon-fluorine coupling (¹JCF).
-
=CH₂: A signal in the typical alkene region (δ 110-130 ppm), which may also show a smaller two-bond carbon-fluorine coupling (²JCF).
¹⁹F NMR (Fluorine-19 NMR)
A single resonance is expected, likely appearing as a multiplet due to coupling with the vinylic and allylic protons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | =C-H |
| ~1650 | C=C stretch | Alkene |
| ~1250-1050 | C-F stretch | Fluoroalkene |
| ~600-500 | C-Br stretch | Alkyl bromide |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1] Key fragmentation patterns would likely involve the loss of Br• and HF.
Synthesis and Purification
Proposed Synthetic Pathway: Electrophilic Bromination of a Fluoroalkene Precursor
A logical approach involves the allylic bromination of 2-fluoroprop-1-ene.
Caption: Proposed synthesis of 3-Bromo-2-fluoroprop-1-ene.
Step-by-Step Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative and based on general procedures for allylic bromination. It should be optimized and performed with all necessary safety precautions by qualified personnel.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-fluoroprop-1-ene in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution. A radical initiator, such as a catalytic amount of azobisisobutyronitrile (AIBN) or exposure to a sunlamp, is then introduced.
-
Reaction Execution: The reaction mixture is heated to reflux and monitored by an appropriate analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove any remaining bromine), and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure 3-Bromo-2-fluoroprop-1-ene.
Reactivity and Synthetic Utility
The chemical behavior of 3-Bromo-2-fluoroprop-1-ene is dictated by its three functional groups. The bromine atom is a good leaving group, making the allylic position susceptible to nucleophilic substitution. The double bond can undergo addition reactions, and the fluorine atom modulates the reactivity of the alkene.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is expected to be Sₙ2 or Sₙ2' reactions at the allylic carbon. It can serve as a potent electrophile for the introduction of the 2-fluoroallyl group onto a variety of nucleophiles.
Caption: Key nucleophilic substitution pathways.
Illustrative Protocol: O-Alkylation of a Phenol
This protocol demonstrates a typical application of 3-Bromo-2-fluoroprop-1-ene as an alkylating agent.
-
Deprotonation: To a solution of a substituted phenol (1.0 equivalent) in a polar aprotic solvent such as DMF or acetone, add a suitable base like potassium carbonate (K₂CO₃) (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.
-
Alkylation: Add 3-Bromo-2-fluoroprop-1-ene (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoroallyl ether.
Potential Applications in Drug Discovery and Development
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] 3-Bromo-2-fluoroprop-1-ene represents a valuable building block for introducing a fluorinated three-carbon unit.
-
Metabolic Blocking: The fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Conformational Control: The presence of the fluorine atom can influence the conformation of a molecule, potentially leading to a more favorable binding orientation with a biological target.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions and pharmacokinetic properties.
Safety, Handling, and Storage
3-Bromo-2-fluoroprop-1-ene is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification:
Based on data for the compound and its close analogs, the following GHS classifications are anticipated[1][4]:
-
Flammable Liquids: Category 2 or 3 (Highly flammable or flammable liquid and vapor).[1][4]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Refrigeration may be required for long-term storage to prevent decomposition or polymerization.
Conclusion
3-Bromo-2-fluoroprop-1-ene is a promising and versatile reagent for organic synthesis. Its unique combination of an allylic bromide, a vinyl fluoride, and a double bond provides multiple avenues for chemical transformations. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be confidently predicted based on established chemical principles and data from analogous compounds. For researchers in drug discovery and materials science, this compound offers a valuable tool for the strategic incorporation of a 2-fluoroallyl moiety, with the potential to impart desirable properties to the target molecules. As with all reactive chemical intermediates, proper handling and safety precautions are paramount.
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